Cas no 588696-80-4 (5,6,7,8-tetrahydro-4H-cycloheptabthiophene-2-carbohydrazide)
5,6,7,8-tetrahydro-4H-cycloheptabthiophene-2-carbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide
- 4H-Cyclohepta[b]thiophene-2-carboxylicacid,5,6,7,8-tetrahydro-,hydrazide(9CI)
- 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid hydrazide
- 4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbohydrazide
- AC1MRM8P
- AC1Q54UY
- CTK7F0200
- MolPort-001-575-750
- Oprea1_495105
- CS-0219341
- ALBB-002796
- MFCD03944753
- MB03049
- Z57036274
- G19163
- EN300-03746
- HMS1775K16
- 588696-80-4
- AB00728814-01
- BBL016968
- SR-01000059203
- SR-01000059203-1
- J-516485
- 5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-2-CARBOHYDRAZIDE 95%
- DTXSID40392779
- DB-229264
- AKOS000122675
- VS-05733
- STK437371
- 5,6,7,8-tetrahydro-4H-cycloheptabthiophene-2-carbohydrazide
-
- MDL: MFCD03944753
- Inchi: 1S/C10H14N2OS/c11-12-10(13)9-6-7-4-2-1-3-5-8(7)14-9/h6H,1-5,11H2,(H,12,13)
- InChI Key: APDQSPXWVVODJE-UHFFFAOYSA-N
- SMILES: S1C(C(NN)=O)=CC2=C1CCCCC2
Computed Properties
- Exact Mass: 210.08268425g/mol
- Monoisotopic Mass: 210.08268425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 83.4Ų
5,6,7,8-tetrahydro-4H-cycloheptabthiophene-2-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 029941-500mg |
5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide |
588696-80-4 | 500mg |
$189.00 | 2023-09-06 | ||
| Alichem | A169005331-1g |
5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide |
588696-80-4 | 95% | 1g |
$358.60 | 2022-03-31 | |
| Chemenu | CM114389-1g |
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide |
588696-80-4 | 95% | 1g |
$331 | 2021-08-06 | |
| Chemenu | CM114389-1g |
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide |
588696-80-4 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB264920-500 mg |
5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide |
588696-80-4 | 500MG |
€254.60 | 2023-02-05 | ||
| abcr | AB264920-1 g |
5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide |
588696-80-4 | 1g |
€322.50 | 2023-04-26 | ||
| abcr | AB264920-5 g |
5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide |
588696-80-4 | 5g |
€907.00 | 2023-04-26 | ||
| eNovation Chemicals LLC | Y1257687-1g |
4H-Cyclohepta[b]thiophene-2-carboxylicacid,5,6,7,8-tetrahydro-,hydrazide(9CI) |
588696-80-4 | 95% | 1g |
$400 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1257687-5g |
4H-Cyclohepta[b]thiophene-2-carboxylicacid,5,6,7,8-tetrahydro-,hydrazide(9CI) |
588696-80-4 | 95% | 5g |
$1560 | 2024-06-06 | |
| Fluorochem | 061341-1g |
5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide |
588696-80-4 | 95% | 1g |
£294.00 | 2022-03-01 |
5,6,7,8-tetrahydro-4H-cycloheptabthiophene-2-carbohydrazide Suppliers
5,6,7,8-tetrahydro-4H-cycloheptabthiophene-2-carbohydrazide Related Literature
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 5,6,7,8-tetrahydro-4H-cycloheptabthiophene-2-carbohydrazide
5,6,7,8-Tetrahydro-4H-cycloheptabthiophene-2-carbohydrazide (CAS 588696-80-4): A Versatile Heterocyclic Building Block for Pharmaceutical and Material Science
In the realm of heterocyclic chemistry, 5,6,7,8-tetrahydro-4H-cycloheptabthiophene-2-carbohydrazide (CAS 588696-80-4) has emerged as a structurally unique compound with significant potential in drug discovery and advanced material applications. This fused bicyclic carbohydrazide derivative combines the electronic properties of thiophene with the conformational flexibility of a seven-membered ring, creating a privileged scaffold that has captured the attention of medicinal chemists worldwide.
The molecular architecture of 5,6,7,8-tetrahydro-4H-cycloheptabthiophene-2-carbohydrazide features a thiophene-annulated cycloheptane core, where the carbohydrazide moiety at the 2-position serves as a versatile handle for further chemical modifications. Recent literature highlights its growing importance as a pharmacophore in kinase inhibitor development, particularly in targeting protein kinases involved in inflammatory pathways. The compound's balanced lipophilicity (predicted logP ≈ 2.1) and moderate molecular weight (MW 212.29 g/mol) make it particularly attractive for fragment-based drug design approaches.
Current research trends in AI-assisted drug discovery have identified thiophene-containing heterocycles like 5,6,7,8-tetrahydro-4H-cycloheptabthiophene-2-carbohydrazide as valuable scaffolds for virtual screening libraries. Machine learning models trained on kinase inhibition data consistently rank such structures favorably for selective kinase inhibition, especially against challenging targets like IRAK4 and TAK1. The compound's conformational flexibility allows it to adapt to various binding pockets, while the electron-rich thiophene contributes to π-stacking interactions with aromatic amino acid residues.
Beyond pharmaceutical applications, 5,6,7,8-tetrahydro-4H-cycloheptabthiophene-2-carbohydrazide has shown promise in organic electronic materials. Its extended π-system and electron-donating character make it a candidate for organic semiconductor precursors, particularly in the development of solution-processable organic field-effect transistors (OFETs). Materials scientists are exploring its derivatives as charge transport layers in next-generation OLED devices, where the planar thiophene unit facilitates intermolecular charge hopping.
Synthetic approaches to 5,6,7,8-tetrahydro-4H-cycloheptabthiophene-2-carbohydrazide typically begin with the cycloheptanone-thiophene condensation, followed by carboxylation at the α-position of the thiophene ring. Recent advances in flow chemistry have improved the scalability of these transformations, addressing one of the key challenges in producing this compound at commercial scales. The final carbohydrazide formation is achieved through ester activation and hydrazine substitution, with modern protocols achieving yields exceeding 75% under optimized conditions.
The growing demand for 5,6,7,8-tetrahydro-4H-cycloheptabthiophene-2-carbohydrazide reflects broader trends in fragment-based drug discovery (FBDD) and covalent inhibitor design. Pharmaceutical companies are increasingly incorporating such constrained heterocycles into their screening libraries to identify novel binding motifs. The compound's hydrazide functionality serves as an excellent anchor point for structure-activity relationship (SAR) exploration, enabling rapid generation of analog libraries through high-throughput chemistry techniques.
Analytical characterization of 5,6,7,8-tetrahydro-4H-cycloheptabthiophene-2-carbohydrazide typically involves HPLC purity assessment (generally >98%), 1H/13C NMR spectroscopy, and high-resolution mass spectrometry. The compound exhibits good stability under standard storage conditions (room temperature, inert atmosphere), though precautions against hydrazide oxidation are recommended for long-term storage. Recent advances in computational chemistry have enabled accurate prediction of its physicochemical properties, including solubility parameters and conformational preferences in various solvent environments.
Looking forward, 5,6,7,8-tetrahydro-4H-cycloheptabthiophene-2-carbohydrazide is poised to play an increasingly important role in medicinal chemistry and material science. Its unique combination of electronic properties, structural rigidity, and synthetic versatility makes it a valuable building block for addressing current challenges in targeted therapy development and organic electronics. As synthetic methodologies continue to advance and computational tools become more sophisticated, we anticipate seeing more innovative applications of this fascinating heterocyclic scaffold in both academic and industrial settings.
588696-80-4 (5,6,7,8-tetrahydro-4H-cycloheptabthiophene-2-carbohydrazide) Related Products
- 1016529-90-0(1-{4H,5H,6H-Cyclopenta[B]thiophen-2-ylmethyl}hydrazine)
- 135840-47-0(4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide)
- 790263-70-6(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide)
- 944326-86-7(4-Isobutyl-3,5-dimethylthiophene-2-carboxylic acid hydrazide)
- 944326-85-6(4-isobutyl-3-methylthiophene-2-carboxylic acid hydrazide)
- 944326-84-5(4-isobutyl-5-methylthiophene-2-carboxylic acid hydrazide)
- 438211-60-0(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide)
- 956576-52-6(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide)
- 65361-27-5(4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide)
- 777880-70-3(5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide)